Biotin-PEG3-Azide

Übersicht

Beschreibung

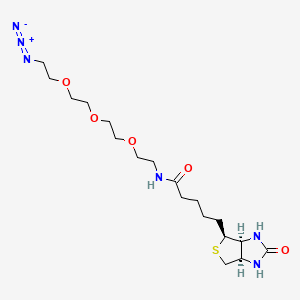

Biotin-PEG3-azide is a compound that combines biotin, a vitamin known for its role in cellular processes, with a polyethylene glycol (PEG) linker and an azide group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-azide typically involves the conjugation of biotin with a PEG linker that terminates in an azide group. The process can be summarized as follows:

Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEG Linker Attachment: The activated biotin is then reacted with a PEG linker that has a terminal amine group, forming a biotin-PEG intermediate.

Azide Introduction: Finally, the PEG intermediate is reacted with sodium azide to introduce the azide group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.

PEG Linker Conjugation: The activated biotin is conjugated with PEG linkers in large reactors.

Azide Functionalization: The PEG-biotin intermediates are then reacted with sodium azide in controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Biotin-PEG3-Azid unterliegt hauptsächlich Click-Chemiereaktionen, darunter:

Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion bildet eine stabile Triazol-Bindung zwischen der Azidgruppe von Biotin-PEG3-Azid und einer Alkyn-Gruppe an einem anderen Molekül.

Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Diese kupferfreie Reaktion beinhaltet die Reaktion der Azidgruppe mit gespannten Cyclooctinen wie Dibenzocyclooctin (DBCO) oder Bicyclononyne (BCN).

Häufige Reagenzien und Bedingungen:

CuAAC: Erfordert Kupfer(I)-Katalysatoren wie Kupfersulfat und Natriumaskorbat in wässrigen oder organischen Lösungsmitteln.

SPAAC: Benötigt keinen Katalysator und kann in wässrigen Bedingungen durchgeführt werden.

Hauptprodukte:

CuAAC: Erzeugt eine stabile Triazol-Bindung, die zu biotinylierten Produkten führt.

SPAAC: Erzeugt ebenfalls eine stabile Triazol-Bindung, die für Biokonjugationsanwendungen geeignet ist.

Wissenschaftliche Forschungsanwendungen

Biotin-PEG3-Azid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Biotin-PEG3-Azid entfaltet seine Wirkungen durch die folgenden Mechanismen:

Biotin-Streptavidin-Wechselwirkung: Die Biotin-Komponente bindet stark an Streptavidin, wodurch die Immobilisierung und Detektion von biotinylierten Molekülen ermöglicht wird.

Click-Chemiereaktionen: Die Azidgruppe beteiligt sich an CuAAC- und SPAAC-Reaktionen und bildet stabile Triazol-Bindungen mit Alkyn-haltigen Molekülen.

Bioorthogonale Reaktionen: Diese Reaktionen sind mit biologischen Systemen kompatibel und stören keine nativen biochemischen Prozesse.

Ähnliche Verbindungen:

Biotin-PEG4-Alkin: Enthält eine Alkyn-Gruppe anstelle einer Azidgruppe und wird für ähnliche Biokonjugationsanwendungen verwendet.

Biotin-dPEG®23-Azid: Verfügt über einen längeren PEG-Linker, der eine größere Flexibilität und Löslichkeit bietet.

Biotin-PEG4-DBCO: Enthält eine DBCO-Gruppe, die SPAAC-Reaktionen ohne die Notwendigkeit von Kupferkatalysatoren ermöglicht.

Einzigartigkeit von Biotin-PEG3-Azid:

Vielseitigkeit: Kann sowohl an CuAAC- als auch an SPAAC-Reaktionen teilnehmen, was Flexibilität im experimentellen Design bietet.

Biokompatibilität: Der PEG-Linker erhöht die Löslichkeit und reduziert unspezifische Wechselwirkungen, wodurch er für biologische Anwendungen geeignet ist.

Effizienz: Bildet stabile Triazol-Bindungen, die zuverlässige und reproduzierbare Ergebnisse in Biokonjugationsexperimenten gewährleisten.

Wirkmechanismus

Biotin-PEG3-azide exerts its effects through the following mechanisms:

Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization and detection of biotinylated molecules.

Click Chemistry Reactions: The azide group participates in CuAAC and SPAAC reactions, forming stable triazole linkages with alkyne-containing molecules.

Bioorthogonal Reactions: These reactions are compatible with biological systems and do not interfere with native biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG4-alkyne: Contains an alkyne group instead of an azide group, used for similar bioconjugation applications.

Biotin-dPEG®23-azide: Features a longer PEG linker, providing greater flexibility and solubility.

Biotin-PEG4-DBCO: Contains a DBCO group, allowing for SPAAC reactions without the need for copper catalysts.

Uniqueness of Biotin-PEG3-azide:

Versatility: Can participate in both CuAAC and SPAAC reactions, offering flexibility in experimental design.

Biocompatibility: The PEG linker enhances solubility and reduces non-specific interactions, making it suitable for biological applications.

Efficiency: Forms stable triazole linkages, ensuring reliable and reproducible results in bioconjugation experiments.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)